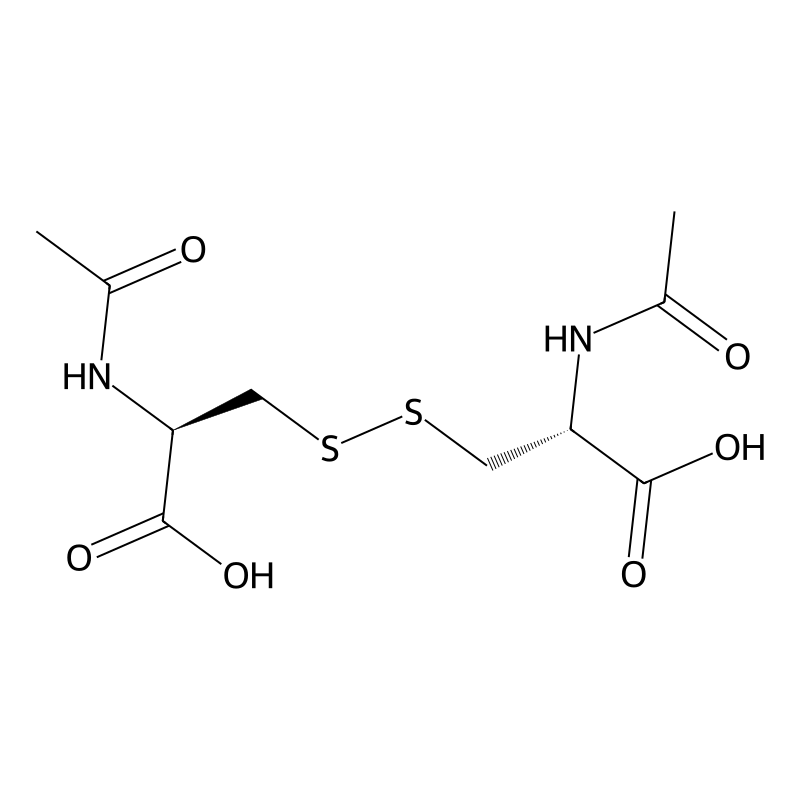

N,N'-Diacetyl-L-cystine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Immunomodulatory Properties

DiNAC has been shown to modulate contact sensitivity/delayed type hypersensitivity (DTH) reactions in rodents. A study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that DiNAC was significantly more potent than N-acetylcysteine (NAC), the precursor molecule to DiNAC, in enhancing contact sensitivity reactions in mice []. This suggests that DiNAC may have a distinct mechanism of action compared to NAC.

The intact disulfide bridge of DiNAC is believed to be crucial for its immunomodulatory effects []. More research is needed to fully understand the specific mechanisms by which DiNAC influences the immune system.

N,N'-Diacetyl-L-cystine is a synthetic compound that serves as a disulfide dimer of N-acetylcysteine, characterized by its unique structure and biological properties. Its chemical formula is , and it has a molecular weight of 324.4 g/mol. This compound is notable for its immunomodulatory effects, particularly in the context of contact sensitivity and delayed-type hypersensitivity reactions in rodent models .

Research suggests DiNAC modulates the immune system, but the precise mechanism is not fully understood []. Studies indicate it might enhance contact sensitivity, a type of immune response involving T cells []. The intact disulfide bridge in DiNAC appears to be crucial for this effect []. Additionally, DiNAC has shown anti-atherosclerotic properties in animal models, potentially by improving endothelial function. More research is needed to elucidate the complete mechanisms of action for these effects.

- Acetylation Reaction:

- Deprotection Reaction:

N,N'-Diacetyl-L-cystine exhibits significant biological activity, particularly as an immunomodulator. In studies involving BALB/c mice, it has been shown to enhance contact sensitivity reactions to oxazolone, demonstrating potency that is 100 to 1000 times greater than that of N-acetylcysteine. This compound influences immune responses by modulating the activity of CD8(+) T cells and can either enhance or reduce hypersensitivity reactions depending on the experimental conditions .

Furthermore, N,N'-diacetyl-L-cystine has been implicated in anti-atherosclerotic effects, improving endothelial function in hyperlipidemic animal models without altering plasma lipid levels .

The synthesis of N,N'-diacetyl-L-cystine can be achieved through a two-step process:

- Preparation of N,N'-diacetyl-di-tert-butyl-L-cystine:

- Dissolve di-tert-butyl-L-cystine in water.

- Add acetic anhydride and sodium bicarbonate.

- Stir at room temperature until the product precipitates.

- Conversion to N,N'-diacetyl-L-cystine:

This method allows for efficient synthesis while maintaining high purity levels.

N,N'-Diacetyl-L-cystine has several applications in biomedical research and potential therapeutic contexts:

- Immunomodulation: It is primarily studied for its ability to modulate immune responses, making it relevant for conditions involving hypersensitivity and inflammation.

- Atherosclerosis Treatment: Its anti-atherogenic properties suggest potential applications in cardiovascular disease management .

- Research Tool: As a potent modulator of immune reactions, it serves as a valuable tool for studying immune mechanisms in various experimental models .

Interaction studies have highlighted the complex role of N,N'-diacetyl-L-cystine in immune modulation. For instance, when administered alongside glutathione-depleting agents, it further enhances hypersensitivity reactions, indicating its involvement in redox processes within immune pathways . Additionally, its interactions with other compounds like N-acetylcysteine reveal that it does not act merely as a prodrug but possesses distinct mechanisms of action.

N,N'-Diacetyl-L-cystine shares structural similarities with several other compounds but stands out due to its unique disulfide bond configuration and biological activity:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| N-acetylcysteine | Monomeric form; thiol group | Commonly used as a mucolytic agent; less potent immunomodulator compared to DiNAC. |

| Glutathione | Tripeptide; contains cysteine | Major antioxidant; plays a crucial role in cellular redox state but lacks the specific immunomodulatory effects seen with DiNAC. |

| L-cysteine | Free amino acid; thiol group | Precursor to glutathione; less effective in modulating immune responses compared to DiNAC. |

| N,N'-Diethylcystamine | Similar disulfide structure | Limited biological activity; primarily used in research settings rather than therapeutic applications. |

N,N'-Diacetyl-L-cystine's unique disulfide bridge contributes significantly to its immunomodulatory capabilities, distinguishing it from these similar compounds .

The conventional synthesis of N,N'-Diacetyl-L-cystine relies primarily on the direct acetylation of L-cystine using traditional acetylating agents. The most established approach involves treating L-cystine with acetic anhydride under basic aqueous conditions, achieving yields of up to 98% . This method represents the foundational chemistry for producing this important disulfide-linked amino acid derivative.

The direct acetylation process begins with L-cystine dissolved in an alkaline aqueous solution, typically containing sodium hydroxide to maintain the pH between 8 and 13.5 [2]. The acetylation reaction proceeds through nucleophilic attack of the amino groups on the acetylating agent, forming the desired N,N'-diacetyl-L-cystine product. The reaction is typically conducted at low temperatures (0-20°C) to minimize side reactions and ensure high selectivity [3] [2].

A significant advancement in traditional synthesis involves the use of acetyl chloride as an alternative acetylating agent. This approach offers several advantages over acetic anhydride, including faster reaction rates and higher efficiency. The process comprises adding L-cystine to a cold solution of methanol containing sodium hydroxide, followed by portionwise addition of acetyl chloride while maintaining the temperature below 10°C [2]. This method typically requires only 20-30 minutes of reaction time compared to the 2-4 hours needed for acetic anhydride-based synthesis.

The traditional pathways also encompass the two-step aqueous-phase acetylation and deprotection methodology. This approach begins with the acetylation of L-cystine to form N,N'-diacetyl-L-cystine, followed by electrochemical reduction to yield N-acetylcysteine [4]. The process is particularly noteworthy for its efficiency and environmental compatibility, avoiding the formation of racemic mixtures and minimizing waste generation.

One of the key challenges in traditional synthesis is the management of reaction byproducts. When using acetic anhydride, the primary byproduct is acetic acid, which is relatively benign and easily managed [2]. However, acetyl chloride produces hydrochloric acid as a byproduct, which requires careful neutralization and disposal. The choice between these acetylating agents often depends on the specific requirements of the synthesis, including reaction time, yield, and downstream processing considerations.

Modern Catalytic Approaches

Contemporary synthetic methodologies have introduced sophisticated catalytic systems that enhance both the efficiency and selectivity of N,N'-diacetyl-L-cystine synthesis. These approaches leverage advanced organometallic catalysts and novel reaction mechanisms to achieve superior performance compared to traditional methods.

The development of gold-based catalytic systems represents a significant breakthrough in cysteine functionalization chemistry. Recent research has demonstrated that gold(III) complexes with phosphino-N,N-dimethylaniline ligands enable ultrafast cysteine arylation reactions [5]. While these systems are primarily designed for bioconjugation applications, the underlying catalytic principles have been adapted for acetylation reactions, providing unprecedented reaction rates and selectivity.

Modern catalytic approaches also incorporate the use of dimethyl sulfoxide as both a solvent and mild oxidizing agent in cysteine-to-cystine conversions [6] [7]. This methodology is particularly valuable when combined with acetylation reactions, as it allows for the simultaneous oxidation and acetylation of cysteine precursors. The process operates under relatively mild conditions (5-100°C) and demonstrates excellent tolerance for various functional groups present in the reaction mixture.

The implementation of enzymatic catalysis in N,N'-diacetyl-L-cystine synthesis has emerged as a promising alternative to traditional chemical methods. These biocatalytic approaches utilize engineered enzymes that can perform selective acetylation reactions under mild conditions. The enzymatic methods offer several advantages, including high stereoselectivity, reduced environmental impact, and the ability to operate in aqueous media without the need for organic solvents.

Heterogeneous catalysis has also found application in modern synthesis strategies. The use of solid-supported catalysts, such as zeolites and modified clays, enables continuous processing and simplified product separation. These catalytic systems can be designed to promote specific reaction pathways while suppressing unwanted side reactions, leading to higher product purity and reduced waste generation.

The integration of flow chemistry principles with catalytic synthesis has revolutionized the scalability of N,N'-diacetyl-L-cystine production. Continuous flow reactors equipped with immobilized catalysts provide excellent heat and mass transfer characteristics, enabling precise control over reaction conditions. This approach is particularly beneficial for managing the exothermic nature of acetylation reactions and maintaining consistent product quality across different production scales.

Green Chemistry Innovations in Production

The pharmaceutical and chemical industries have increasingly embraced green chemistry principles in the synthesis of N,N'-diacetyl-L-cystine, driven by environmental concerns and regulatory requirements. These innovative approaches focus on minimizing waste generation, reducing energy consumption, and utilizing renewable feedstocks.

One of the most significant green chemistry innovations involves the implementation of solvent-free or water-based synthesis protocols. Traditional acetylation reactions often require organic solvents that pose environmental and safety concerns. Modern green approaches have demonstrated that N,N'-diacetyl-L-cystine can be synthesized effectively using water as the primary solvent, with alcohol co-solvents added only when necessary to enhance solubility [8] [9].

The development of renewable feedstock utilization represents another major advancement in green synthesis. Instead of relying on cystine extracted from animal sources such as hair and feathers, modern processes utilize plant-based L-cystine produced through fermentation. This approach, pioneered by companies like WACKER, uses glucose derived from plant starch as the substrate for microbial fermentation, resulting in a 96% reduction in hydrochloric acid usage compared to traditional extraction methods [9] [10].

Electrochemical synthesis methods have gained prominence as environmentally friendly alternatives to traditional chemical reduction processes. These approaches utilize clean electrical energy to drive both the acetylation and subsequent reduction reactions, eliminating the need for chemical reducing agents that generate metallic waste [11] [4]. The electrochemical methods typically achieve high material and current yields while producing minimal waste products.

The implementation of atom economy principles has led to the development of synthesis routes that maximize the incorporation of starting materials into the final product. Modern green chemistry approaches for N,N'-diacetyl-L-cystine synthesis achieve theoretical atom utilization rates exceeding 90%, compared to 60-70% for traditional methods. This improvement is achieved through careful selection of reagents and optimization of reaction conditions to minimize byproduct formation.

Green chemistry innovations also encompass the development of recyclable catalytic systems. These approaches utilize catalysts that can be recovered and reused multiple times without significant loss of activity. The implementation of such systems reduces both the environmental impact and the economic cost of the synthesis process, making large-scale production more sustainable.

Another significant innovation involves the use of supercritical fluids as reaction media. Supercritical carbon dioxide, in particular, offers unique properties that enable efficient acetylation reactions while facilitating easy product separation and solvent recovery. This approach completely eliminates the use of traditional organic solvents and provides excellent control over reaction selectivity.

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial production of N,N'-diacetyl-L-cystine presents numerous technical, economic, and regulatory challenges that require comprehensive solutions. These challenges span multiple aspects of the manufacturing process, from raw material sourcing to final product quality assurance.

Raw material sourcing represents one of the primary challenges in industrial-scale production. The availability and quality of L-cystine, the key starting material, can significantly impact production costs and product consistency. Traditional sources of cystine, primarily derived from hair and feathers, face increasing scrutiny due to animal welfare concerns and potential contamination issues [10] [12]. The transition to fermentation-based cystine production offers a solution but requires substantial infrastructure investment and technical expertise in microbial cultivation.

Heat management during scale-up presents significant technical challenges due to the exothermic nature of acetylation reactions. Industrial reactors must be equipped with sophisticated cooling systems to maintain optimal reaction temperatures, particularly when using highly reactive acetylating agents like acetyl chloride [3] [2]. The design of efficient heat removal systems becomes critical for maintaining product quality and preventing thermal degradation of sensitive intermediates.

The separation and purification of N,N'-diacetyl-L-cystine from reaction mixtures poses substantial challenges at industrial scale. Traditional purification methods, such as chromatography, become impractical and economically prohibitive for large-scale production [2]. Industrial processes must rely on crystallization, precipitation, and other scalable separation techniques that may compromise product purity or require multiple processing steps.

Quality control and analytical monitoring present unique challenges in industrial settings. The maintenance of consistent product specifications requires robust analytical methods that can provide real-time feedback on reaction progress and product quality. The development of online monitoring systems capable of detecting trace impurities and controlling critical quality parameters is essential for regulatory compliance and customer satisfaction [12].

Waste management and environmental compliance represent increasingly important challenges for industrial manufacturers. The generation of organic solvents, acidic byproducts, and other waste streams requires sophisticated treatment systems to meet environmental regulations [13]. The implementation of solvent recovery systems and waste minimization strategies adds complexity and cost to the manufacturing process but is necessary for sustainable operations.

The cytotoxicity of cysteine and its derivatives presents unique handling and safety challenges in industrial settings. High concentrations of these compounds can cause cellular damage and require specialized containment systems and worker protection protocols [13]. The design of manufacturing facilities must incorporate appropriate ventilation, containment, and emergency response systems to ensure worker safety.

Economic optimization of industrial processes requires careful balancing of multiple factors, including raw material costs, energy consumption, labor requirements, and capital equipment investments. The selection of optimal synthesis routes, reaction conditions, and processing equipment must consider both initial capital costs and long-term operational expenses. Process intensification strategies, such as continuous flow processing and integrated reaction-separation systems, offer potential solutions but require significant technical expertise and financial investment.

The regulatory landscape for pharmaceutical and chemical manufacturing continues to evolve, requiring manufacturers to adapt their processes to meet changing requirements. Compliance with good manufacturing practices, environmental regulations, and product safety standards adds complexity and cost to industrial operations. The documentation and validation requirements for regulatory approval can significantly extend the time and resources needed to bring new manufacturing processes online.

Supply chain management presents additional challenges for industrial-scale production. The coordination of raw material procurement, intermediate storage, and product distribution requires sophisticated logistics systems. The management of inventory levels, quality specifications, and delivery schedules becomes increasingly complex as production scales increase.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Dates

2: Weber AL. Formation of the thioester, N,S-diacetylcysteine, from acetaldehyde and N,N'diacetylcystine in aqueous solution with ultraviolet light. J Mol Evol. 1981;17(2):103-7. PubMed PMID: 7253033.

3: Pettersson K, Kjerrulf M, Jungersten L, Johansson K, Långström G, Kalies I, Lenkei R, Walldius G, Lind L. The new oral immunomodulating drug DiNAC induces brachial artery vasodilatation at rest and during hyperemia in hypercholesterolemic subjects, likely by a nitric oxide-dependent mechanism. Atherosclerosis. 2008 Jan;196(1):275-82. PubMed PMID: 17157857.

4: Pettersson KS, Eliasson UB, Abrahamsson T, Wågberg M, Carrier M, Kengatharan KM. N,N-diacetyl-L-cystine improves endothelial function in atherosclerotic Watanabe heritable hyperlipidaemic rabbits. Basic Clin Pharmacol Toxicol. 2007 Jan;100(1):36-42. PubMed PMID: 17214609.

5: Wang P, Ren XC, Yu J, Lin Y, Wu XM. Influence of N,N'-diacetyl-L-cystine on D-galactosamine/lipopolysaccharide induced immunological liver failure in mice. Yao Xue Xue Bao. 2004 Oct;39(10):782-6. PubMed PMID: 15700816.

6: Pettersson K, Bergstrand H. The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases. Cardiovasc Drug Rev. 2003 Summer;21(2):119-32. Review. PubMed PMID: 12847563.

7: Wågberg M, Jansson AH, Westerlund C, Ostlund-Lindqvist AM, Särnstrand B, Bergstrand H, Pettersson K. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis. J Pharmacol Exp Ther. 2001 Oct;299(1):76-82. PubMed PMID: 11561065.

8: Doggrell SA. Immunomodulation with DiNAC-- a new approach to the treatment of atherosclerosis? Expert Opin Investig Drugs. 2002 May;11(5):717-20. PubMed PMID: 11996652.

9: Boräng S, Andersson T, Thelin A, Larsson M, Odeberg J, Lundeberg J. Monitoring of the subtraction process in solid-phase representational difference analysis: characterization of a candidate drug. Gene. 2001 Jun 27;271(2):183-92. PubMed PMID: 11418239.

10: Särnstrand B, Jansson AH, Matuseviciene G, Scheynius A, Pierrou S, Bergstrand H. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. J Pharmacol Exp Ther. 1999 Mar;288(3):1174-84. PubMed PMID: 10027856.

11: Jaworska M, Szulińska G, Wilk M, Tautt J. Capillary electrophoretic separation of N-acetylcysteine and its impurities as a method for quality control of pharmaceuticals. J Chromatogr A. 1999 Aug 20;853(1-2):479-85. PubMed PMID: 10486756.

12: Toussaint B, Pitti C, Streel B, Ceccato A, Hubert P, Crommen J. Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry. J Chromatogr A. 2000 Oct 27;896(1-2):191-9. PubMed PMID: 11093654.